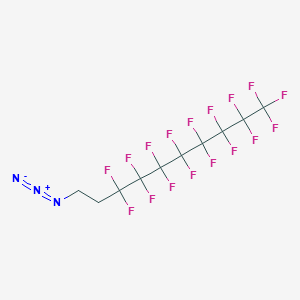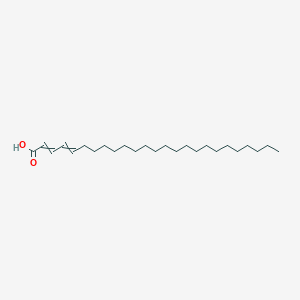![molecular formula C22H26O2S2 B14292958 Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate CAS No. 113337-26-1](/img/structure/B14292958.png)
Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. One common method involves the reaction of 2,2-bis(phenylsulfanyl)propane with ethyl pent-4-enoate under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Applications De Recherche Scientifique
Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or alteration of protein conformation.
Comparaison Avec Des Composés Similaires
Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate can be compared with other similar compounds, such as:
2,2-bis(phenylsulfanyl)propane: Lacks the ethyl pent-4-enoate moiety, making it less versatile in certain applications.
Ethyl 2-[2,2-bis(methylsulfanyl)propyl]pent-4-enoate: Contains methylsulfanyl groups instead of phenylsulfanyl groups, which can affect its reactivity and interactions.
Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]but-4-enoate: Has a shorter aliphatic chain, which can influence its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of properties and reactivity patterns.
Propriétés
Numéro CAS |
113337-26-1 |
|---|---|
Formule moléculaire |
C22H26O2S2 |
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate |
InChI |
InChI=1S/C22H26O2S2/c1-4-12-18(21(23)24-5-2)17-22(3,25-19-13-8-6-9-14-19)26-20-15-10-7-11-16-20/h4,6-11,13-16,18H,1,5,12,17H2,2-3H3 |
Clé InChI |
NBKVFWWAJCFPKQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC=C)CC(C)(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


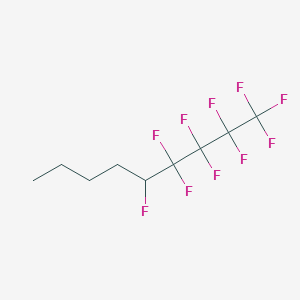

![1,1'-[Sulfanediylbis(methylenesulfanediyl)]bis(4-methylbenzene)](/img/structure/B14292897.png)
![Benzoic acid, 2-[1-(acetyloxy)-2,4-hexadiynyl]-6-hydroxy-, methyl ester](/img/structure/B14292901.png)
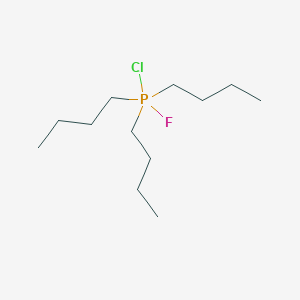
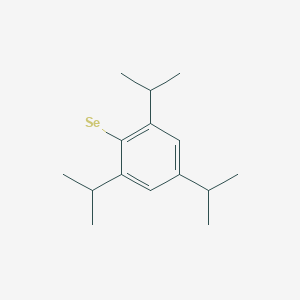
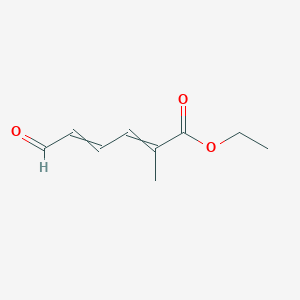
![8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14292934.png)
![(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane](/img/structure/B14292942.png)

